molecular formula C19H13N3O3S2 B12143831 N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B12143831
M. Wt: 395.5 g/mol
InChI Key: RLFTYJMZZHWBJR-UHFFFAOYSA-N
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Description

The compound N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a benzamido group at position 5, a thiophen-2-yl group at position 4, and a furan-2-carboxamide moiety at position 2. This structure combines multiple pharmacologically relevant motifs, including thiazole (known for diverse bioactivity), thiophene (enhancing lipophilicity and electronic properties), and furan carboxamide (contributing to hydrogen bonding).

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(5-benzamido-4-thiophen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C19H13N3O3S2/c23-16(12-6-2-1-3-7-12)21-18-15(14-9-5-11-26-14)20-19(27-18)22-17(24)13-8-4-10-25-13/h1-11H,(H,21,23)(H,20,22,24)

InChI Key

RLFTYJMZZHWBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene with benzoyl chloride to form the benzamido-thiophene intermediate. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to form the thiazole ring. Finally, the furan-2-carboxamide moiety is introduced through a coupling reaction with furan-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced benzamido derivatives, and substituted furan and thiazole derivatives .

Scientific Research Applications

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substituents critically influence physicochemical and biological properties. Key comparisons include:

  • Benzamido vs. Benzyl/Sulfonyl Groups :

    • N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (compound 5f in ) replaces the benzamido group with a dichlorobenzyl substituent. This modification enhances cytotoxicity, suggesting that electron-withdrawing groups (e.g., Cl) improve anticancer activity .
    • N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide () features a sulfonyl group, which increases electron-withdrawing effects compared to benzamido. Such changes may alter solubility and binding interactions .
  • Thiophen-2-yl vs. Phenyl/Heteroaryl Groups :

    • The thiophen-2-yl group in the target compound introduces sulfur-mediated π-π stacking and higher lipophilicity compared to phenyl or furan substituents (e.g., 5-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide in ). This could enhance membrane permeability .

Furan Carboxamide Moieties

The furan-2-carboxamide group is shared with compounds like N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide () and N-(4-bromophenyl)furan-2-carboxamide (). These derivatives demonstrate that the furan ring’s electron-rich nature facilitates interactions with aromatic residues in enzyme binding pockets. However, bromination (as in ) or thiophene substitution (as in the target compound) may modulate steric and electronic profiles .

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Derivatives

Compound Name Thiazole Substituents Carboxamide Group Molecular Weight (g/mol) Bioactivity Reference
Target Compound 5-Benzamido, 4-(thiophen-2-yl) Furan-2-carboxamide ~395.4*
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-(2,4-Dichlorobenzyl) Thiophene-2-carboxamide Cytotoxic, anticancer
N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide 5-(4-Nitrophenylsulfonyl) Furan-2-carboxamide 395.37
5-Bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide 4-(4-Fluorophenyl), 5-methyl Furan-2-carboxamide

*Estimated based on structural formula (C₁₉H₁₄N₃O₃S₂).

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